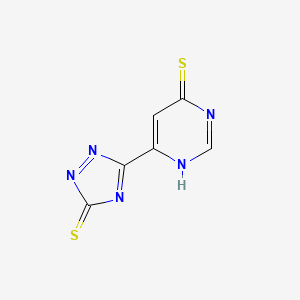
6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is a heterocyclic compound that contains both pyrimidine and triazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Condensation Reactions: Condensation of triazole intermediates with pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: Larger-scale production using continuous flow reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion of thione groups to sulfoxides or sulfones.
Reduction: Reduction of triazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyrimidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-2(1H)-thione
- 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyridine-4(1H)-thione
Uniqueness
6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is unique due to its specific structural configuration, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
112214-44-5 |
|---|---|
Molekularformel |
C6H3N5S2 |
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
6-(5-sulfanylidene-1,2,4-triazol-3-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H3N5S2/c12-4-1-3(7-2-8-4)5-9-6(13)11-10-5/h1-2H,(H,7,8,12) |
InChI-Schlüssel |
JITHDFXKUKBTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=NC1=S)C2=NC(=S)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




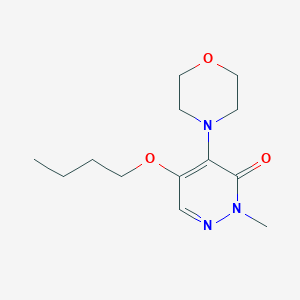
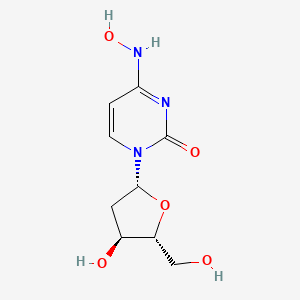
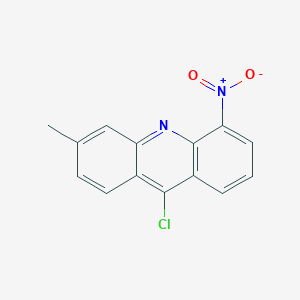

![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
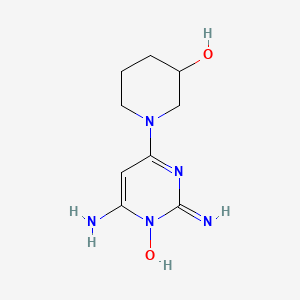


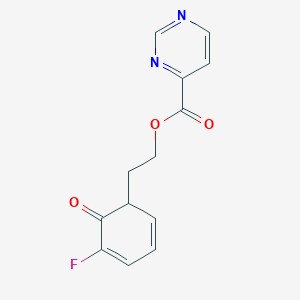


![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
